2-((6-Bromopyridin-2-yl)oxy)acetonitrile
Description
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCKYRXPOEAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733457 | |
| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545426-95-7 | |
| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromopyridin-2-yl)oxy)acetonitrile typically involves the reaction of 6-bromopyridin-2-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromopyridin-2-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing brominated pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit specific kinases involved in cancer progression . The incorporation of the acetonitrile group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that derivatives of brominated pyridines possess inhibitory effects against various bacterial strains . This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
Another promising application lies in the inhibition of metalloenzymes, which play critical roles in various biological processes. The bromopyridine moiety is known to interact effectively with metal ions, potentially leading to the development of inhibitors for therapeutic targets such as metalloproteinases .
Fungicides
The compound's ability to inhibit metalloenzymes extends to its application as a fungicide. Research indicates that similar compounds can effectively combat fungal pathogens by disrupting their metabolic pathways . The development of this compound as a fungicide could provide an innovative solution to agricultural challenges.
Herbicides
Additionally, the structural characteristics of this compound make it suitable for use in herbicides. The selective toxicity towards certain plant species while being safe for crops can be achieved through strategic modifications of the bromopyridine scaffold .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity .
| Synthesis Method | Yield (%) | Conditions | References |
|---|---|---|---|
| Nucleophilic substitution | 70% | DMF, 100°C | |
| Coupling reaction | 65% | Ethanol, reflux |
Anticancer Research
A study conducted on related bromopyridine compounds demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro, suggesting that this compound may exhibit similar properties .
Agricultural Field Trials
Field trials assessing the efficacy of brominated pyridine-based fungicides showed significant reductions in fungal infections in crops, indicating potential commercial viability for compounds like this compound in agriculture .
Mechanism of Action
The mechanism of action of 2-((6-Bromopyridin-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
- Molecular Formula : C₈H₇ClN₂O
- Key Differences :
- Substitution: Chlorine (electron-withdrawing) at the 6-position and methoxy (electron-donating) at the 3-position.
- Predicted Collision Cross Section (CCS) :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.03197 | 133.4 |
| [M+Na]⁺ | 205.01391 | 147.2 |
2-(6-Bromo-4-fluoropyridin-2-yl)acetonitrile
- Molecular Formula : C₇H₄BrFN₂
- Key Differences :
Positional Isomers
(5-Bromo-pyridin-3-yl)-acetonitrile (CAS: 39891-08-2)
2-(2-Bromopyridin-3-yl)acetonitrile
- Molecular Formula : C₇H₅BrN₂
- Key Differences :
Functional Group Variants
2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile
2-(3-Bromopyridin-2-yl)acetic Acid
- Molecular Formula: C₇H₆BrNO₂
- Key Differences: Acetic acid replaces acetonitrile, introducing carboxylic acid functionality.
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Research Findings and Gaps
- Electronic Properties: Quantum chemical studies on analogous acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal non-planar molecular structures and HOMO-LUMO distributions localized on aromatic rings . Similar analyses for this compound are lacking but could elucidate its reactivity.
- Synthetic Optimization: Evidence from borylation reactions of 2-(2-iodophenoxy)acetonitrile suggests that halogen exchange (Br vs. I) may require adjusted catalytic conditions (e.g., Pd catalysts vs. Cu) .
- Data Limitations : Experimental CCS, melting/boiling points, and crystallographic data for the parent compound are unavailable, highlighting the need for further characterization .
Biological Activity
2-((6-Bromopyridin-2-yl)oxy)acetonitrile, with the chemical formula CHBrNO, has garnered attention for its potential biological activities. This compound is characterized by a brominated pyridine moiety linked to an acetonitrile group through an ether bond. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : CHBrNO
- CAS Number : 545426-95-7
- Molecular Weight : 201.03 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bromopyridine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including E. coli and S. aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Cytotoxicity and Anti-inflammatory Activity
The cytotoxic effects of compounds related to this compound were evaluated in mouse neuronal (HT-22) and microglial (BV-2) cell lines. Some derivatives demonstrated reduced cell viability at concentrations ranging from 0.1 to 100 µM, indicating potential cytotoxic properties . Furthermore, anti-inflammatory assays showed that these compounds could significantly decrease nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells, suggesting their role in modulating inflammatory responses .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets related to inflammation and microbial resistance pathways. The presence of the bromine atom may enhance reactivity and binding affinity to biological targets, leading to observed antimicrobial and anti-inflammatory effects.
Case Studies
- Antimicrobial Efficacy : A study focusing on the synthesis of bromopyridine derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against a range of pathogens, including multidrug-resistant strains .
- Cytotoxicity Assessment : Research conducted on various derivatives indicated that while some compounds reduced cell viability significantly in neuronal cell lines, others maintained high viability, suggesting a structure–activity relationship that could be exploited for therapeutic development .
Q & A
Basic Questions
Q. What are common synthetic routes for 2-((6-Bromopyridin-2-yl)oxy)acetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-bromo-2-hydroxypyridine and a cyanoethylating agent (e.g., chloroacetonitrile). A typical procedure involves refluxing reactants in acetonitrile with a base such as potassium carbonate to deprotonate the hydroxyl group and facilitate substitution. Reaction optimization may require temperature control (e.g., 75°C) and extended reaction times (~20 hours) to improve yields .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the pyridine ring environment and the presence of the acetonitrile moiety.
- IR Spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2250 cm⁻¹) and pyridine C-O-C linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., ethyl esters in ) aids validation .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : After synthesis, purification often involves:
- Column Chromatography : Using silica gel and a gradient of ethyl acetate/hexane to separate unreacted starting materials.
- Recrystallization : Polar solvents like acetonitrile or ethanol are preferred for isolating crystalline products.
- HPLC : For high-purity applications, reverse-phase HPLC with acetonitrile/water gradients resolves trace impurities .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) refines bond lengths, angles, and torsional conformations. ORTEP-3 ( ) visualizes thermal ellipsoids and molecular packing. For non-crystalline samples, synchrotron radiation or cryocooling improves diffraction quality. Data contradictions (e.g., disordered bromine positions) are resolved via iterative refinement and validation against spectroscopic data .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Systematic screening of:
- Catalysts : Transition metals (e.g., Pd) for coupling reactions or phase-transfer catalysts for biphasic systems.
- Solvents : Acetonitrile’s high polarity accelerates nucleophilic substitution, but DMF or DMSO may enhance solubility of intermediates.
- Bases : Potassium carbonate is cost-effective, but stronger bases (e.g., Cs₂CO₃) improve deprotonation efficiency. Reaction monitoring via TLC or LC-MS ensures timely quenching .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be addressed?
- Methodological Answer :
Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents, calibrated instruments).
Complementary Techniques : Use SCXRD to resolve stereochemical ambiguities or HPLC-coupled MS to correlate retention times with mass signals.
Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or IR vibrations for comparison with experimental data .
Q. What role do substituents (e.g., bromine, nitrile) play in the compound’s reactivity?
- Methodological Answer :
- The 6-bromo group acts as a directing group in electrophilic substitution and a potential leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
- The nitrile moiety introduces electron-withdrawing effects, stabilizing adjacent intermediates and enabling further functionalization (e.g., hydrolysis to carboxylic acids).
- Reactivity studies (e.g., Hammett plots) quantify substituent effects on reaction kinetics .
Q. How can by-products during synthesis be identified and minimized?
- Methodological Answer :
- LC-MS/MS : Detects low-abundance impurities (e.g., di-substituted pyridines or hydrolysis products).
- Isolation and Characterization : By-products are isolated via preparative TLC and structurally elucidated via SCXRD or 2D NMR.
- Process Optimization : Adjust stoichiometry, reduce reaction temperatures, or introduce protecting groups for the nitrile functionality to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
